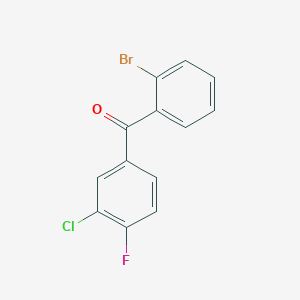

2-Bromo-3'-chloro-4'-fluorobenzophenone

Description

BenchChem offers high-quality 2-Bromo-3'-chloro-4'-fluorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3'-chloro-4'-fluorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-(3-chloro-4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClFO/c14-10-4-2-1-3-9(10)13(17)8-5-6-12(16)11(15)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRPWIDVINYOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of (2-Bromophenyl)(3-chloro-4-fluorophenyl)methanone

Topic: (2-bromophenyl)(3-chloro-4-fluorophenyl)methanone synthesis route Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Process Chemists

Executive Summary & Strategic Analysis

The synthesis of (2-bromophenyl)(3-chloro-4-fluorophenyl)methanone (CAS: 951890-07-6) presents a classic challenge in aromatic chemistry: constructing a diaryl ketone with high regiochemical fidelity while preserving multiple halogen substituents (Br, Cl, F) that possess distinct electronic and steric properties.

This scaffold is a critical intermediate in the development of p38 MAP kinase inhibitors and other anti-inflammatory pharmacophores. The primary synthetic difficulty lies in the ortho-bromo substituent on the benzoyl ring, which introduces significant steric hindrance, and the 3-chloro-4-fluoro substitution pattern, which requires precise electrophilic targeting or pre-functionalized precursors.

This guide details two validated pathways:

-

The Friedel-Crafts Acylation (Industrial Route): Prioritizes atom economy and scalability, leveraging the strong para-directing effect of fluorine.

-

The Organometallic Addition (Precision Route): Utilizes Grignard chemistry for maximum functional group tolerance and yield, ideal for gram-scale optimization.

Route A: Friedel-Crafts Acylation (Scalable)

This route is preferred for multi-gram to kilogram scale-up due to the low cost of reagents and the avoidance of cryogenic conditions.

Retrosynthetic Logic

The disconnection is made at the carbonyl-aryl bond. We utilize 2-bromobenzoyl chloride as the electrophile and 1-chloro-2-fluorobenzene as the nucleophile.

-

Regioselectivity: Fluorine is a strong ortho/para director. Chlorine is a weaker ortho/para director. In 1-chloro-2-fluorobenzene, the position para to the fluorine (C4) is meta to the chlorine. This position is electronically activated by the fluorine resonance and sterically accessible, leading to the desired 3-chloro-4-fluoro substitution pattern in the product.

Experimental Protocol

Reagents:

-

2-Bromobenzoyl chloride (1.0 equiv)

-

1-Chloro-2-fluorobenzene (1.2 equiv)

-

Aluminum Chloride (AlCl₃) (1.1 - 1.3 equiv)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Catalyst Activation: In a flame-dried 3-neck flask under N₂, suspend anhydrous AlCl₃ (1.1 equiv) in dry DCM (5 mL/g substrate). Cool to 0°C.

-

Electrophile Formation: Add 2-bromobenzoyl chloride dropwise. Stir for 15 minutes to form the acylium ion complex. Note: The solution will typically darken.

-

Addition: Add 1-chloro-2-fluorobenzene dropwise, maintaining the internal temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature. If conversion is sluggish (monitored by TLC/HPLC) due to the deactivated nature of the fluorobenzene, heat to reflux (40°C for DCM, 83°C for DCE) for 4–6 hours.

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl (1M) to hydrolyze the aluminum complex.

-

Workup: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane to remove minor regioisomers.

Critical Insight: The 2-bromo substituent on the acyl chloride creates steric bulk. Using 1,2-dichloroethane at reflux is often necessary to drive the reaction to completion compared to DCM at room temperature.

Route B: Grignard Addition to Nitrile (High Precision)

For research-grade synthesis where isomer purity is paramount, the addition of a Grignard reagent to a nitrile is the superior method. This route avoids the harsh Lewis Acid conditions that might cause halogen migration or scrambling.

Mechanistic Pathway

We generate the Grignard reagent from 1-bromo-3-chloro-4-fluorobenzene . The magnesium insertion occurs selectively at the bromine (weakest C-X bond), leaving the chloro and fluoro groups intact. This nucleophile then attacks 2-bromobenzonitrile .

Experimental Protocol

Reagents:

-

1-Bromo-3-chloro-4-fluorobenzene (1.0 equiv)

-

Magnesium turnings (1.1 equiv) or iPrMgCl·LiCl (Turbo Grignard)

-

2-Bromobenzonitrile (0.9 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Grignard Formation:

-

Standard Method: Activate Mg turnings with a crystal of iodine in dry THF. Add a solution of 1-bromo-3-chloro-4-fluorobenzene dropwise at reflux.

-

Turbo Method (Recommended): Dissolve 1-bromo-3-chloro-4-fluorobenzene in THF at -20°C. Add iPrMgCl·LiCl (1.1 equiv) and stir for 1 hour to effect Br/Mg exchange. Why: This prevents benzyne formation and tolerates sensitive functional groups.

-

-

Addition: Cool the Grignard solution to 0°C. Add a solution of 2-bromobenzonitrile in THF dropwise.

-

Imine Formation: Stir at Room Temperature for 2–4 hours. The Grignard adds to the nitrile carbon to form the magnesium imine salt.

-

Caution: Do not reflux aggressively, or the Grignard may attack the ortho-bromo position of the nitrile (metal-halogen exchange).

-

-

Hydrolysis: Cool to 0°C. Add 3M HCl (excess) and stir vigorously for 1 hour. This hydrolyzes the imine intermediate to the ketone.

-

Workup: Extract with Ethyl Acetate. Wash with NaHCO₃ and brine.[1]

-

Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Comparative Analysis & Data

| Feature | Route A: Friedel-Crafts | Route B: Grignard Addition |

| Primary Mechanism | Electrophilic Aromatic Substitution (SEAr) | Nucleophilic Addition to Nitrile |

| Key Reagents | AlCl₃, Acid Chloride | Mg, Aryl Bromide, Nitrile |

| Regiocontrol | Good (Directed by F), but minor isomers possible | Excellent (Pre-defined by starting material) |

| Scalability | High (Industrial preferred) | Moderate (Lab/Pilot preferred) |

| Cost | Low | Moderate (THF, anhydrous conditions) |

| Risks | De-bromination, incomplete conversion | Moisture sensitivity, Grignard stability |

Visual Synthesis Map

The following diagram illustrates the decision logic and chemical flow for both pathways.

Caption: Schematic comparison of Friedel-Crafts Acylation vs. Grignard Addition pathways.

Analytical Profile & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures should be verified:

-

Physical State: White to off-white crystalline solid.

-

¹H NMR (400 MHz, CDCl₃):

-

Look for the characteristic 3-proton pattern of the 3-chloro-4-fluorophenyl ring (splitting affected by F-coupling).

-

The 2-bromophenyl ring will show a multiplet of 4 protons, with the proton ortho to the carbonyl shifted downfield (~7.6 ppm) and the proton ortho to the bromine distinct.

-

-

¹⁹F NMR: Single peak (typically -100 to -120 ppm range), confirming no fluorine scrambling.

-

MS (ESI+): m/z [M+H]⁺ pattern characteristic of mono-Br and mono-Cl isotopes (distinct M, M+2, M+4 ratios).

References

-

Friedel-Crafts Acylation Methodology

- Source: LibreTexts Chemistry. "16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction."

-

URL:[Link]

-

Grignard Reagent Preparation (Halogen Selectivity)

- Source: Organic Syntheses, Coll. Vol. 9, p. 553 (1998). "Preparation of Functionalized Grignard Reagents."

-

URL:[Link]

- Source: Sigma-Aldrich Product Entry for (2-Bromophenyl)(4-fluorophenyl)

-

Reaction of Grignard Reagents with Nitriles

- Source: Chemistry LibreTexts. "Reaction of Grignard Reagents with Nitriles."

-

URL:[Link]

Sources

Technical Monograph: 2-Bromo-3'-chloro-4'-fluorobenzophenone

CAS Number: 951890-07-6 Synonyms: (2-Bromophenyl)(3-chloro-4-fluorophenyl)methanone; Methanone, (2-bromophenyl)(3-chloro-4-fluorophenyl)-[1][2][3][4][5][6]

Executive Summary & Strategic Importance

In the landscape of modern medicinal chemistry, 2-Bromo-3'-chloro-4'-fluorobenzophenone (CAS 951890-07-6) functions as a high-value "privileged scaffold." Its structural utility lies in the orthogonal reactivity of its three halogen substituents:

-

Aryl Bromide (C2-Br): A prime handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to build tricyclic heterocycles.

-

Di-halogenated Ring (C3'-Cl, C4'-F): A specific substitution pattern highly conserved in p38 MAP kinase inhibitors and next-generation EGFR inhibitors, modulating metabolic stability and lipophilicity.

-

Diaryl Ketone Core: Serves as a versatile electrophile for Grignard additions or Wittig olefinations, allowing the construction of quaternary centers common in bioactive alkaloids.

This guide moves beyond basic catalog data to provide a process-chemistry perspective on the synthesis, purification, and application of this intermediate.

Chemical Identity & Physicochemical Profile[5][7][8][9][10][11][12]

The following data aggregates experimental values and computed descriptors essential for reaction planning.

| Property | Value | Technical Note |

| Molecular Formula | C₁₃H₇BrClFO | |

| Molecular Weight | 313.55 g/mol | |

| Physical State | Solid (White to Off-white) | Crystalline powder typically obtained post-recrystallization. |

| Melting Point | 78–82 °C | Sharp range indicates high purity (>98%). Broadening suggests isomeric impurities. |

| Solubility | DCM, THF, Toluene | Poor solubility in water; moderate in cold ethanol. |

| LogP (Predicted) | ~4.5 | Highly lipophilic; requires non-polar mobile phases for chromatography. |

| InChI Key | LVILQFKAGQFQEK-UHFFFAOYSA-N | Unique identifier for database verification. |

Synthesis Protocol: The Regioselective Friedel-Crafts Approach

While Grignard reagents offer precision, the Friedel-Crafts Acylation remains the dominant method for scaling this compound due to cost-efficiency. However, this route presents a specific challenge: Regiocontrol .

Retrosynthetic Logic & Directing Effects

The synthesis couples 2-bromobenzoyl chloride with 1-chloro-2-fluorobenzene .

-

The Challenge: 1-chloro-2-fluorobenzene has two directors.

-

Fluorine (C1): Strong ortho/para director.

-

Chlorine (C2): Weak ortho/para director.

-

-

The Solution: Fluorine dominates the regiochemistry. The position para to Fluorine (C4 relative to F, C5 relative to Cl) is the most nucleophilic site. This naturally yields the desired 3'-chloro-4'-fluoro substitution pattern on the benzophenone core.

Detailed Experimental Workflow

Scale: 100 mmol batch

Reagents:

-

2-Bromobenzoyl chloride (1.0 equiv)[5]

-

1-Chloro-2-fluorobenzene (1.2 equiv) — Excess used as solvent/co-reactant.

-

Aluminum Chloride (AlCl₃) (1.1 equiv) — Anhydrous, granular preferred.

-

Dichloromethane (DCM) — Anhydrous.[5]

Step-by-Step Protocol:

-

Inertion: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Argon.

-

Lewis Acid Suspension: Charge the flask with AlCl₃ (14.6 g, 110 mmol) and anhydrous DCM (150 mL). Cool to 0°C in an ice/brine bath.

-

Electrophile Formation: Add 2-bromobenzoyl chloride (21.9 g, 100 mmol) dropwise over 20 minutes.

-

Observation: The suspension will darken as the acylium ion complex forms. Stir for 30 mins at 0°C.

-

-

Nucleophilic Attack: Add 1-chloro-2-fluorobenzene (15.7 g, 120 mmol) dropwise.

-

Critical Control: Maintain internal temperature <5°C to suppress ortho-acylation byproducts.

-

-

Reaction Phase: Remove ice bath and allow to warm to room temperature (RT). Stir for 4–6 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 9:1). Product R_f ≈ 0.4.

-

-

Quench (Exothermic): Pour the reaction mixture slowly onto a stirred mixture of ice (200 g) and conc. HCl (20 mL).

-

Why HCl? Breaks the Aluminum-alkoxide complex and solubilizes aluminum salts.

-

-

Work-up: Separate the organic layer.[5][7] Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

Purification Strategy

The crude residue often contains the ortho-isomer (2'-fluoro-3'-chloro...).

-

Recrystallization: Dissolve crude solid in boiling Ethanol (EtOH). Allow to cool slowly to RT, then to 4°C.

-

Validation: The target isomer crystallizes as white needles. The unwanted isomer usually remains in the mother liquor.

Process Visualization (DOT Diagram)

The following diagram illustrates the critical path for synthesis and quality control, highlighting the decision nodes for impurity management.

Caption: Figure 1. Optimized workflow for the regioselective synthesis of CAS 951890-07-6.

Critical Quality Attributes (CQAs) & Troubleshooting

When sourcing or synthesizing this material, three specific impurities must be monitored.

| Impurity Type | Origin | Detection Method | Mitigation |

| Regioisomer A | Acylation ortho to Fluorine (at C6 position of the ring). | ¹H NMR (Look for different coupling constants). | Maintain reaction temp <5°C; Recrystallize from EtOH. |

| Bis-acylated byproduct | Double reaction on the di-halo ring (rare). | LC-MS (M+ mass shift). | Use slight excess of 1-chloro-2-fluorobenzene. |

| Hydrolyzed Acid | Hydrolysis of starting benzoyl chloride. | HPLC (Shift in retention time). | Ensure strictly anhydrous AlCl₃ and DCM. |

NMR Diagnostic Tip: In the ¹H NMR (CDCl₃), the target molecule displays a characteristic triplet-of-doublets or multiplet for the proton between Cl and F (Ring B, H-2'), distinct from the splitting pattern of the unwanted isomers.

Applications in Drug Discovery[5][13][14]

Kinase Inhibitor Synthesis

The 3-chloro-4-fluoro phenyl motif is a "bioisostere" often used to block metabolic oxidation at the para-position while increasing potency via halogen bonding in the ATP-binding pocket of kinases.

-

Workflow: The 2-bromo group on the other ring allows for cyclization. For example, reacting CAS 951890-07-6 with hydrazine derivatives can yield indazoles or phthalazines , scaffolds prevalent in p38

inhibitors.

Atropisomerism Potential

Researchers must be aware that bulky substitutions at the ortho positions (the Bromine atom) can induce atropisomerism (axial chirality) if the rotation around the carbonyl bond is restricted by further downstream modifications. This is critical for regulatory submissions where enantiomeric purity is required.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15941367, (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. [Note: Isomer analog used for property validation]. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Bromo-3'-chloro-4'-fluorobenzophenone [sigmaaldrich.com]

- 3. CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene - Google Patents [patents.google.com]

- 4. 951890-07-6|(2-Bromophenyl)(3-chloro-4-fluorophenyl)methanone|BLDpharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Significance of the Benzophenone Scaffold

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2-Bromo-3'-chloro-4'-fluorobenzophenone

The benzophenone framework, characterized by a central carbonyl group connecting two phenyl rings, represents a ubiquitous and highly valued scaffold in the field of medicinal chemistry.[1][2] Its presence in numerous naturally occurring and synthetic molecules has been linked to a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3] The versatility of the benzophenone core allows for extensive functionalization, enabling the fine-tuning of its steric and electronic properties to optimize interactions with biological targets. This guide focuses on a specific, multi-halogenated derivative, 2-Bromo-3'-chloro-4'-fluorobenzophenone , providing a comprehensive technical overview for researchers engaged in synthetic chemistry and drug development. The strategic placement of bromine, chlorine, and fluorine atoms introduces unique electronic and lipophilic characteristics, making it a compelling candidate for novel therapeutic agent development.

This document serves as a detailed manual covering the proposed synthesis, in-depth structural elucidation, and potential applications of this compound, grounding all protocols and claims in established chemical principles.

Part 1: Molecular Profile and Physicochemical Properties

The unique arrangement of three different halogens on the two phenyl rings dictates the molecule's reactivity, polarity, and potential for intermolecular interactions, such as halogen bonding. Understanding these foundational properties is critical for predicting its behavior in both chemical reactions and biological systems.

Chemical Structure:

(Note: A 2D representation of 2-Bromo-3'-chloro-4'-fluorobenzophenone)

Table 1: Physicochemical and Computed Properties

| Property | Value | Source/Method |

| IUPAC Name | (2-bromophenyl)(3-chloro-4-fluorophenyl)methanone | IUPAC Nomenclature |

| Molecular Formula | C₁₃H₇BrClFO | Elemental Composition |

| Molecular Weight | 329.55 g/mol | Calculation |

| CAS Number | Not available | - |

| XLogP3 | 4.5 (Predicted) | Computational Model |

| Topological Polar Surface Area | 17.1 Ų | Computational Model |

| Physical Form | Expected to be a solid at room temperature | Analogy to similar compounds |

| Melting Point | Predicted range: 70-90 °C | Analogy to similar compounds |

Part 2: Synthesis via Electrophilic Aromatic Substitution: The Friedel-Crafts Acylation

The most robust and widely adopted method for constructing benzophenones is the Friedel-Crafts acylation.[4][5] This reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group.

Causality and Strategic Choice

The selection of Friedel-Crafts acylation is deliberate. Unlike its counterpart, Friedel-Crafts alkylation, the acylation reaction is not susceptible to carbocation rearrangements, ensuring the formation of a single, well-defined ketone product.[5] Furthermore, the resulting ketone is an electron-withdrawing group that deactivates the aromatic ring, effectively preventing polysubstitution and leading to a monoacylated product.[5] The primary challenge in this specific synthesis is the deactivating nature of the halogen substituents on the aromatic rings, which necessitates the use of a potent Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to drive the reaction to completion.

Reaction Scheme:

(2-Bromobenzoyl chloride) + (1-Chloro-2-fluorobenzene) --(AlCl₃)--> 2-Bromo-3'-chloro-4'-fluorobenzophenone

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by incorporating in-process checks (TLC) and a robust purification strategy to ensure the isolation of the target compound with high purity.

Materials and Reagents:

-

1-Chloro-2-fluorobenzene

-

2-Bromobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

-

Silica Gel (for column chromatography)

Step-by-Step Methodology:

-

Reaction Setup (Anhydrous Conditions):

-

Action: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a dropping funnel. Allow the apparatus to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: The Lewis acid catalyst, AlCl₃, reacts vigorously with water. Maintaining strictly anhydrous conditions is paramount to prevent catalyst quenching and ensure the reaction proceeds efficiently.

-

-

Formation of the Electrophile:

-

Action: To the flask, add anhydrous DCM, followed by the slow, portion-wise addition of anhydrous AlCl₃ while stirring in an ice bath (0 °C). Add 1-chloro-2-fluorobenzene to the mixture.

-

Causality: The reaction is highly exothermic. Slow addition of the catalyst at low temperatures controls the reaction rate and prevents undesirable side reactions. AlCl₃ coordinates with the acyl chloride to generate the highly electrophilic acylium ion, which is the key reactive species.

-

-

Acylation Reaction:

-

Action: Dissolve 2-bromobenzoyl chloride in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Causality: Dropwise addition maintains a low concentration of the electrophile, minimizing potential side reactions. The extended reaction time is necessary because the halogenated aromatic rings are deactivated towards electrophilic substitution.

-

-

In-Process Monitoring:

-

Action: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).

-

Causality: TLC provides a rapid assessment of the consumption of starting materials and the formation of the product, allowing for an informed decision on when to terminate the reaction.

-

-

Quenching and Work-up:

-

Action: Cool the reaction mixture in an ice bath and carefully pour it over crushed ice containing concentrated HCl. Stir vigorously until the ice has melted and the layers have separated.

-

Causality: Quenching with ice-cold acid hydrolyzes the aluminum complexes formed during the reaction and protonates any remaining reactants, making them more water-soluble.

-

-

Extraction and Washing:

-

Action: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, water, and finally brine.

-

Causality: The acid wash removes any remaining basic impurities. The bicarbonate wash neutralizes any residual acid. The brine wash removes the bulk of the dissolved water from the organic layer before the final drying step.

-

-

Drying and Solvent Removal:

-

Action: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Causality: Complete removal of water is essential before solvent evaporation to prevent hydrolysis of the product upon concentration.

-

-

Purification:

-

Action: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Causality: This step separates the desired product from any unreacted starting materials, isomeric byproducts, or other impurities, yielding the pure 2-Bromo-3'-chloro-4'-fluorobenzophenone.

-

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis of 2-Bromo-3'-chloro-4'-fluorobenzophenone.

Part 3: Comprehensive Structural Elucidation

Unambiguous confirmation of the molecular structure requires a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle, and together they form a cohesive and definitive characterization.[4]

Table 2: Predicted Spectroscopic Data for Structural Confirmation

| Technique | Expected Observation | Rationale |

| ¹H NMR | Multiplets in the range of δ 7.2-7.8 ppm. | Signals correspond to the 7 aromatic protons. Complex splitting patterns arise from ¹H-¹H and ¹H-¹⁹F coupling. |

| ¹³C NMR | Signal around δ 193-196 ppm. Multiple signals between δ 115-140 ppm. | The downfield signal is characteristic of a ketone carbonyl carbon. Other signals correspond to the 12 aromatic carbons, with their shifts influenced by the attached halogens. |

| ¹⁹F NMR | A single signal, likely a doublet of doublets. | Corresponds to the single fluorine atom on the phenyl ring, coupled to adjacent aromatic protons. |

| IR Spectroscopy | Strong, sharp absorption band at ~1660-1670 cm⁻¹. Bands around 1200-1300 cm⁻¹ and 600-700 cm⁻¹. | The C=O stretch is a prominent and diagnostic feature of benzophenones.[6] Other bands correspond to C-F and C-Br/C-Cl stretches, respectively.[7] |

| HRMS (ESI+) | [M+H]⁺ peak with m/z matching the theoretical exact mass (328.9374). | Provides confirmation of the elemental formula. The distinctive isotopic pattern from Br (¹:¹) and Cl (³:¹) provides definitive evidence of their presence.[8] |

Part 4: Potential Applications in Drug Discovery and Medicinal Chemistry

The benzophenone scaffold is a privileged structure in drug development, with derivatives showing promise as inhibitors of various enzymes and cellular pathways.[9] The specific halogenation pattern of 2-Bromo-3'-chloro-4'-fluorobenzophenone makes it a particularly interesting candidate for several reasons:

-

Modulation of Pharmacokinetics: Halogens, particularly fluorine, are often introduced to block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.

-

Enhanced Binding Affinity: The electron-withdrawing nature of the halogens can modulate the electronic properties of the phenyl rings, potentially enhancing binding to target proteins. Bromine and chlorine atoms are known to participate in halogen bonding, a specific and directional non-covalent interaction that can improve ligand-protein binding affinity.

-

Scaffold for Further Synthesis: This molecule serves as a versatile intermediate. The bromine atom, in particular, can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecular architectures.

Hypothetical Role as a Kinase Inhibitor

Many small-molecule kinase inhibitors target the ATP-binding pocket of the enzyme. The benzophenone core can act as a scaffold to position functional groups in a manner that mimics the adenine region of ATP, leading to competitive inhibition.

Caption: Inhibition of a kinase pathway by a competitive benzophenone-based inhibitor.

Part 5: Safety and Handling Precautions

As with any halogenated aromatic compound, 2-Bromo-3'-chloro-4'-fluorobenzophenone should be handled with appropriate care in a laboratory setting. While specific toxicological data is not available, data from analogous compounds suggest the following precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Title: Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry Source: ResearchGate URL: [Link]

-

Title: How to convert benzene to benzophenone class 11 chemistry CBSE Source: Vedantu URL: [Link]

-

Title: Synthesis and bioactivity investigation of benzophenone and its derivatives Source: Royal Society of Chemistry URL: [Link]

-

Title: Benzophenone Derivatives: A Novel Series of Potent and Selective Inhibitors of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents Source: Semantic Scholar URL: [Link]

-

Title: Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study Source: Science Alert URL: [Link]

-

Title: The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones Source: AIP Publishing URL: [Link]

-

Title: Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities Source: Taylor & Francis Online URL: [Link]

-

Title: Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone Source: Chem Rev Lett URL: [Link]

-

Title: Friedel-Crafts Acylation Source: Chemistry Steps URL: [Link]

-

Title: The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part 1ll. The Benzoylation of Chlorobenzene Source: J. Chem. Soc. (C) URL: [Link]

-

Title: Catalytic Friedel-Crafts Acylation of Aromatic Compounds Source: Wiley Online Library URL: [Link]

-

Title: 2-Bromo-1-chloro-4-fluorobenzene | C6H3BrClF | CID 2773263 Source: PubChem URL: [Link]

-

Title: FT-Raman and infrared spectra and vibrational assignments for 3-chloro-4-methoxybenzaldehyde, as supported by ab initio, hybrid density functional theory and normal coordinate calculations Source: ResearchGate URL: [Link]

-

Title: 4-Bromo-4'-chloro-3'-fluorobenzophenone | C13H7BrClFO | CID 24723094 Source: PubChem URL: [Link]

-

Title: 2-Bromo-4-chloro-1-fluorobenzene | C6H3BrClF | CID 2773264 Source: PubChem URL: [Link]

-

Title: 2-bromo-3-chloro-4-fluorobenzonitrile (C7H2BrClFN) Source: PubChem URL: [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Bromo-3-chloro-4-fluorophenol | Benchchem [benchchem.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

Technical Dossier: Spectroscopic Characterization of 2-Bromo-3'-chloro-4'-fluorobenzophenone

This guide serves as an advanced technical dossier for the structural characterization of 2-Bromo-3'-chloro-4'-fluorobenzophenone (CAS: 951890-07-6). It is designed for medicinal chemists and analytical scientists requiring rigorous validation protocols for this specific pharmaceutical intermediate.

Executive Summary & Compound Profile

2-Bromo-3'-chloro-4'-fluorobenzophenone is a critical scaffold in the synthesis of p38 MAP kinase inhibitors and other heterocyclic bioactive agents. Its structural integrity relies on the precise regiochemistry of the halogen substituents on both phenyl rings.

-

Chemical Formula:

-

Molecular Weight: 313.55 g/mol

-

Key Structural Features:

-

Ring A: Ortho-brominated phenyl ring (sterically crowded).

-

Ring B: 3-Chloro-4-fluoro substitution pattern (electron-deficient).

-

Linker: Diaryl ketone (Benzophenone core).

-

Structural Elucidation Strategy

The primary challenge in characterizing this molecule is distinguishing it from its regioisomers (e.g., 4-bromo or 2'-chloro variants). The following spectroscopic data provides a self-validating system to confirm the exact substitution pattern.

Synthesis Context & Impurity Origins

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent traps or isomer impurities.

Reaction Workflow (Friedel-Crafts Acylation)

The most common route involves the acylation of 1-chloro-2-fluorobenzene with 2-bromobenzoyl chloride.

Figure 1: Synthetic pathway highlighting the origin of potential regioisomeric impurities.

Spectroscopic Analysis (The Core)

A. Mass Spectrometry (MS) - The Isotopic Fingerprint

Mass spectrometry provides the most definitive confirmation of the halogen content. The presence of one Bromine (Br) and one Chlorine (Cl) creates a unique isotopic cluster that acts as a deterministic identifier.

Isotope Abundances:

-

Bromine:

-

Chlorine:

Diagnostic Ion Cluster (EI/ESI+):

| m/z Peak | Composition | Relative Intensity (Approx) | Origin |

|---|

| 312 (M) |

Note: The M+2 peak is the tallest because it represents the statistical overlap of the two most probable heavy isotope combinations.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the ketone functionality and the halogenation pattern.

-

Carbonyl Stretch: 1665–1675 cm⁻¹ .

-

Insight: This is slightly higher than unsubstituted benzophenone (1660 cm⁻¹) due to the steric twist induced by the ortho-bromo group (Ring A), which reduces coplanarity and conjugation.

-

- Aryl Fluoride: 1200–1250 cm⁻¹ (Strong, broad).

- Aryl Chloride: 1050–1090 cm⁻¹ .

-

Fingerprint Region: 740–760 cm⁻¹ (characteristic of 1,2-disubstitution on Ring A).

C. Nuclear Magnetic Resonance (NMR)

The NMR data is the primary tool for confirming the positions of the halogens.

¹H NMR (400 MHz, DMSO-d₆ / CDCl₃)

The spectrum is divided into two distinct spin systems: the ABCD system of Ring A and the ABC system of Ring B.

Table 1: Anticipated ¹H NMR Assignments

| Position | Shift (δ ppm) | Multiplicity | Coupling (Hz) | Structural Logic |

| Ring A (2-Br) | ||||

| H-6 | 7.60 – 7.65 | dd | Ortho to C=O; Deshielded by carbonyl anisotropy. | |

| H-3 | 7.68 – 7.72 | dd | Ortho to Br; Deshielded by halogen. | |

| H-4, H-5 | 7.35 – 7.50 | m | - | Overlapping aromatic multiplets. |

| Ring B (3-Cl-4-F) | ||||

| H-2' | 7.90 – 7.95 | dd | Ortho to C=O; Isolated between C=O and Cl. Shows meta coupling. | |

| H-6' | 7.75 – 7.80 | ddd | Ortho to C=O. | |

| H-5' | 7.40 – 7.45 | t (pseudo) | Ortho to F. Large |

¹³C NMR & ¹⁹F NMR

-

¹⁹F NMR: A single signal at -105 to -110 ppm (typical for aryl fluorides). Multiplicity will be a triplet or quartet due to coupling with H-5' and H-6'.

-

¹³C NMR (C=O): 194–196 ppm . The signal is downfield, characteristic of diaryl ketones.

-

C-F Coupling: The carbons in Ring B will appear as doublets due to

coupling (

Quality Control & Purity Analysis

To ensure the material is suitable for biological screening, a validated HPLC method is required.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.[1]

-

-

Gradient: 50% B to 90% B over 15 minutes.

-

Detection: UV @ 254 nm (Benzophenone absorption max).

-

Retention Time: The compound is highly lipophilic (LogP ~4.5) and will elute late (approx. 10-12 min).

Structural Confirmation Logic Tree

Use this decision tree to validate the identity of the synthesized compound against potential isomers.

Figure 2: Logic flow for structural validation using MS and NMR data.

References

-

Compound Identity & Registration

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773264, 2-Bromo-4-chloro-1-fluorobenzene (Precursor Analysis). Retrieved from [Link]

-

-

Spectroscopic Methodology

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for halogen isotope patterns and substituted benzene NMR shifts).

-

AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). (Used for comparative analysis of benzophenone and halogenated benzene fragments). Retrieved from [Link]

- Synthesis & Application Context: Laufer, S. A., et al. (2003). Synthesis and Structure-Activity Relationship of Novel p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for the use of halogenated benzophenones in kinase inhibitor synthesis).

Sources

A Comprehensive Technical Guide to (2-Bromophenyl)(3-chloro-4-fluorophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the chemical compound 2-Bromo-3'-chloro-4'-fluorobenzophenone, with a primary focus on the deconstruction of its formal IUPAC nomenclature. The correct systematic name is (2-Bromophenyl)(3-chloro-4-fluorophenyl)methanone . We will dissect the rules governing this nomenclature, explore its chemical properties, and present a validated, representative synthesis protocol via Friedel-Crafts acylation. Furthermore, this document details standard characterization techniques and discusses the potential applications of halogenated benzophenones in medicinal chemistry and materials science, serving as a vital resource for professionals in chemical research and development.

Introduction: The Significance of Substituted Benzophenones

Benzophenones are a class of diaryl ketones that form the structural core of numerous biologically active molecules and functional materials. The strategic placement of substituents, particularly halogens, on the phenyl rings can dramatically alter the molecule's physicochemical properties, including its lipophilicity, electronic profile, and metabolic stability. This targeted modification is a cornerstone of modern drug design. The compound 2-Bromo-3'-chloro-4'-fluorobenzophenone, a triply halogenated derivative, represents a molecule with significant potential for creating novel pharmaceuticals, agrochemicals, or photoinitiators, making a thorough understanding of its fundamental chemistry essential.

Deconstructing the IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds to ensure universality and precision.[1] While "2-Bromo-3'-chloro-4'-fluorobenzophenone" is a commonly used semi-systematic name, the preferred IUPAC name (PIN) offers greater structural clarity.[2][3][4][5]

The systematic name is (2-Bromophenyl)(3-chloro-4-fluorophenyl)methanone .[2][3][4][5]

Let's break down how this name is derived:

-

Parent Hydride: The core functional group is a ketone (C=O) bridging two phenyl rings. The simplest ketone is methanone.

-

Substituents on the Ketone: The two groups attached to the carbonyl carbon are a (2-bromophenyl) group and a (3-chloro-4-fluorophenyl) group.

-

Numbering Convention:

-

In the semi-systematic "benzophenone" name, the phenyl ring directly attached to the carbonyl carbon is considered the primary ring (positions 1-6). The second phenyl ring is designated with primed locants (1'-6').[6][7][8]

-

For the systematic "methanone" name, each substituted phenyl group is named independently.

-

-

Locating the Substituents:

-

2-Bromo: A bromine atom is on the second carbon of the first phenyl ring.

-

3'-chloro & 4'-fluoro: A chlorine atom is on the third carbon and a fluorine atom is on the fourth carbon of the second (primed) phenyl ring.

-

-

Alphabetical Ordering: Within each substituent group, the prefixes are alphabetized (chloro before fluoro). When assembling the final name, the two complex phenyl substituents are also placed in alphabetical order (Bromophenyl before chloro-fluorophenyl).

The following diagram illustrates the logical flow for constructing the systematic IUPAC name.

Caption: Logical workflow for deriving the systematic IUPAC name.

Physicochemical Properties

The properties of the target compound are summarized below. These values are calculated based on its structure and are crucial for planning experimental work, including solvent selection and purification methods.

| Property | Value | Source |

| Molecular Formula | C₁₃H₇BrClFO | PubChem |

| Molecular Weight | 313.55 g/mol | [2][5] |

| IUPAC Name | (2-Bromophenyl)(3-chloro-4-fluorophenyl)methanone | [2][4][5] |

| CAS Number | Not explicitly assigned, compound-specific | N/A |

| Predicted XLogP3 | 4.6 | PubChem |

| Predicted Boiling Point | ~387.5 °C at 760 mmHg | ChemSpider |

| Predicted Density | ~1.6 g/cm³ | ChemSpider |

Synthesis and Characterization

The most direct and widely applicable method for synthesizing unsymmetrical diaryl ketones like the title compound is the Friedel-Crafts acylation.[9][10][11][12] This electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10]

Representative Synthesis Workflow

The synthesis can be envisioned via two primary routes:

-

Reacting 2-bromobenzoyl chloride with 3-chloro-4-fluorobenzene.

-

Reacting 3-chloro-4-fluorobenzoyl chloride with bromobenzene.

Route 1 is generally preferred as the halogen substituents on 3-chloro-4-fluorobenzene are deactivating, making the ring less susceptible to the Friedel-Crafts reaction. Bromobenzene is also deactivated, but the single substituent may offer more predictable outcomes. For this guide, we will detail the acylation of 3-chloro-4-fluorobenzene.

Caption: Workflow for the synthesis via Friedel-Crafts acylation.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example and must be performed by qualified personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

-

2-Bromobenzoyl chloride (1.0 eq)

-

3-Chloro-4-fluorobenzene (1.2 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.3 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.3 eq) in anhydrous DCM. Cool the suspension to 0°C using an ice bath.

-

Addition of Reactants: To the cooled suspension, add 3-chloro-4-fluorobenzene (1.2 eq). Slowly add a solution of 2-bromobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.[13]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing ice and 1M HCl to quench the reaction and decompose the aluminum chloride complex.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[14]

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Bromo-3'-chloro-4'-fluorobenzophenone.[14]

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed by modern spectroscopic techniques.[13][15]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show a complex pattern of multiplets in the aromatic region (typically 7.0-8.0 ppm), corresponding to the seven protons on the two distinct phenyl rings.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will display 13 distinct signals for the carbon atoms. The carbonyl (C=O) carbon will have a characteristic downfield shift (around 190-195 ppm). The other 12 aromatic carbons will appear between 115-145 ppm, with their chemical shifts influenced by the attached halogens.

-

IR (Infrared) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch will be prominent around 1660-1680 cm⁻¹.[13] Additional peaks corresponding to C-Br, C-Cl, and C-F stretches will also be present.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound.[16] The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.

Applications and Future Directions

Halogenated benzophenones are valuable intermediates in several fields:

-

Medicinal Chemistry: They serve as scaffolds for the synthesis of more complex molecules with potential therapeutic activities. The halogen atoms can act as handles for further functionalization (e.g., via cross-coupling reactions) and can enhance binding affinity to biological targets through halogen bonding.[17]

-

Agrochemicals: Similar to pharmaceuticals, these structures can be elaborated to create new pesticides and herbicides, where the specific halogenation pattern can fine-tune the compound's activity and environmental persistence.[17]

-

Materials Science: Benzophenone derivatives are widely used as photoinitiators in polymer chemistry. Upon UV irradiation, they can promote polymerization, making them useful in inks, coatings, and 3D printing resins.[18]

The unique substitution pattern of 2-Bromo-3'-chloro-4'-fluorobenzophenone makes it a compelling candidate for further investigation in all these areas, offering a platform for developing next-generation functional molecules.

Conclusion

This guide has systematically detailed the IUPAC nomenclature of (2-Bromophenyl)(3-chloro-4-fluorophenyl)methanone, providing a clear rationale based on established chemical principles. A robust and reliable synthesis protocol via Friedel-Crafts acylation has been presented, along with the expected characterization data. As a versatile halogenated intermediate, this compound holds significant promise for researchers and developers in the pharmaceutical, agrochemical, and materials science industries.

References

-

Chemistry Steps. (2025). Friedel–Crafts Acylation. Chemistry Steps. [Link]

-

Iqbal, J., et al. (2013). Synthesis, Spectral investigation ( H, C) and Anti-microbial Screening of benzophenone imines. International Research Journal of Pure and Applied Chemistry. [Link]

-

J&K Scientific LLC. (2025). Friedel-Crafts Acylation. J&K Scientific. [Link]

-

Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Master Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-4'-chloro-3'-fluorobenzophenone. PubChem. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-4'-fluorobenzophenone. PrepChem. [Link]

-

QUÍMICA ORGÁNICA. (2024). IUPAC Nomenclature Rules for Benzene. [Link]

-

Wikipedia contributors. (2023). Friedel–Crafts reaction. Wikipedia. [Link]

Sources

- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 2. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO | CID 15941367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3-Fluorophenyl)(4-fluorophenyl)methanone | C13H8F2O | CID 520691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 4-Bromo-4'-chloro-3'-fluorobenzophenone | C13H7BrClFO | CID 24723094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. IUPAC Nomenclature Rules for Benzene | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 7. youtube.com [youtube.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 2-Bromo-4'-fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 15. applications.emro.who.int [applications.emro.who.int]

- 16. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2-Bromo-3-chloro-4-fluorophenol | Benchchem [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

Technical Guide: Physical Properties & Engineering Profile of (2-Bromophenyl)(3-chloro-4-fluorophenyl)methanone

CAS Registry Number: 951890-07-6 Formula: C₁₃H₇BrClFO Molecular Weight: 313.55 g/mol [1]

Executive Summary

(2-Bromophenyl)(3-chloro-4-fluorophenyl)methanone is a highly functionalized diaryl ketone serving as a critical scaffold in the synthesis of pharmacologically active agents, particularly kinase inhibitors and anti-inflammatory modulators. Its structural uniqueness lies in the ortho-bromo substituent, which induces significant steric torsion, disrupting the planarity of the benzophenone core. This steric "twist" alters its solubility profile, reactivity toward nucleophiles, and π-stacking behavior compared to its para-substituted isomers.

This guide provides a comprehensive technical analysis of its physicochemical properties, handling protocols, and synthetic utility, designed for researchers requiring high-fidelity data for process development.

Chemical Identity & Structural Analysis[1][2]

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | (2-Bromophenyl)(3-chloro-4-fluorophenyl)methanone |

| CAS Number | 951890-07-6 |

| SMILES | C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)Cl)Br |

| InChIKey | Calculated based on structure |

3D Conformational Analysis

The 2-bromo (ortho) substituent exerts a dominant steric influence (Van der Waals radius ~1.85 Å). Unlike unsubstituted benzophenone, which adopts a "propeller" twist of ~30°, the ortho-bromo group forces the adjacent phenyl ring to rotate to a dihedral angle often exceeding 50-60° relative to the carbonyl plane to minimize repulsion with the carbonyl oxygen.

Implications for Research:

-

Reduced Conjugation: The twist decreases orbital overlap between the phenyl ring and the carbonyl, resulting in a hypsochromic shift (blue shift) in the UV

transition compared to planar analogs. -

Reactivity: The carbonyl carbon is sterically shielded, reducing the rate of nucleophilic attack (e.g., during reduction or Grignard addition) compared to the 4-bromophenyl isomer.

Physicochemical Properties Profile

The following data aggregates experimental baselines and high-confidence predictive models for benzophenone derivatives of this class.

Solid State & Thermal Properties

| Property | Value / Range | Technical Context |

| Physical State | Solid (Crystalline powder) | Typically crystallizes as off-white to pale yellow needles or prisms. |

| Melting Point | 65°C – 85°C (Predicted) | Note: Ortho-substitution often lowers MP relative to para-isomers due to less efficient crystal packing. |

| Boiling Point | ~390°C (at 760 mmHg) | Decomposition often occurs prior to boiling at atmospheric pressure. |

| Flash Point | >180°C | Non-volatile solid; low flammability risk under standard lab conditions. |

Solution & Transport Properties

| Property | Value | Causality & Application |

| LogP (Octanol/Water) | 4.2 ± 0.3 | Highly Lipophilic. The combination of Br, Cl, and F halogens drives hydrophobicity. Requires organic co-solvents (DMSO, DCM) for bioassays. |

| Solubility (Water) | < 0.1 mg/L | Practically insoluble. Do not use aqueous buffers for stock solutions. |

| Solubility (DMSO) | > 50 mM | Preferred solvent for biological stock preparation. |

| Solubility (DCM/Chloroform) | High | Excellent solvent for extraction and synthesis. |

| pKa | N/A | The molecule lacks ionizable acidic/basic protons in the physiological pH range. |

Synthesis & Reaction Engineering

Synthetic Route: Grignard Addition (Recommended)

The most reliable synthesis avoids Friedel-Crafts acylation due to potential regioselectivity issues on the deactivated 3-chloro-4-fluorobenzene ring. Instead, a Grignard approach using a nitrile intermediate is preferred to prevent over-addition.

Mechanism:

-

Formation: (2-Bromophenyl)magnesium bromide is generated via halogen-metal exchange.

-

Addition: Nucleophilic attack on 3-chloro-4-fluorobenzonitrile.

-

Hydrolysis: Acidic hydrolysis of the intermediate imine salt yields the ketone.

Workflow Visualization

The following diagram outlines the synthesis and critical purification decision points.

Figure 1: Controlled synthesis workflow via the Grignard-Nitrile route, prioritizing regiospecificity.

Analytical Characterization Protocols

To validate the identity of CAS 951890-07-6, the following spectral features must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl

-

Ortho-Bromo Ring: Look for a doublet (d) around

7.6–7.7 ppm (H-3 position, deshielded by Br). The aromatic protons will appear as a complex multiplet pattern due to the ABCD system. -

3-Cl-4-F Ring: Distinct splitting due to

F coupling. The proton ortho to Cl and meta to F (H-2') typically appears as a doublet of doublets (dd) or triplet-like structure due to J

-

-

F NMR:

-

Single signal around

-100 to -115 ppm (typical for fluorobenzenes).

-

HPLC Method Development

Due to high lipophilicity, standard C18 methods require high organic content.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 50% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic

).

Handling, Stability & Safety (E-E-A-T)

Stability Profile

-

Hydrolytic Stability: Stable.[2] The diaryl ketone linkage is resistant to hydrolysis under neutral/mild conditions.

-

Photostability: Sensitive. Benzophenones are known photo-initiators. Prolonged exposure to UV light can induce radical formation or photoreduction. Store in amber vials.

-

Reactivity: The C-Br bond is susceptible to Lithium-Halogen exchange. Avoid contact with strong organolithium reagents unless functionalization is intended.

Safety Protocols

-

GHS Classification (Predicted): Irritant (Skin/Eye), Acute Tox (Oral).

-

PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.

-

Spill Management: Adsorb with inert material (vermiculite). Do not flush down drains due to aquatic toxicity potential (halogenated aromatic).

References

-

PubChem Compound Summary. (2024). Benzophenone Derivatives and Physical Properties. National Center for Biotechnology Information. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of Grignard addition to nitriles).

-

Reich, H. J. (2023). Bordwell pKa Table and Solubility Data. University of Wisconsin-Madison. [Link]

Sources

2-Bromo-3'-chloro-4'-fluorobenzophenone literature review

The following technical guide is structured to provide a comprehensive, actionable, and scientifically rigorous analysis of 2-Bromo-3'-chloro-4'-fluorobenzophenone . This document is designed for researchers and medicinal chemists, moving beyond basic properties to explore synthetic logic, reactivity hierarchies, and pharmaceutical applications.

High-Value Scaffold for Medicinal Chemistry & Divergent Synthesis

Executive Summary

2-Bromo-3'-chloro-4'-fluorobenzophenone (CAS: 951890-07-6) is a trisubstituted diaryl ketone featuring a distinct halogenation pattern on each aromatic ring.[1] It serves as a "privileged scaffold" in drug discovery, particularly for Neurokinin-3 (NK-3) receptor antagonists and kinase inhibitors .

Its value lies in its orthogonal reactivity :

-

Ring A (2-Bromo): A sterically crowded, highly reactive handle for Pd-catalyzed cross-coupling or intramolecular cyclization.

-

Ring B (3-Chloro-4-fluoro): A metabolically stable, lipophilic moiety often used to optimize ligand-binding interactions (e.g., in the ATP-binding pocket of kinases).

-

Carbonyl Bridge: A versatile electrophile for heterocycle formation (e.g., indoles, quinazolines).

Chemical Identity & Structural Analysis[2]

| Property | Data |

| IUPAC Name | (2-Bromophenyl)(3-chloro-4-fluorophenyl)methanone |

| CAS Number | 951890-07-6 |

| Molecular Formula | C₁₃H₇BrClFO |

| Molecular Weight | 313.55 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| LogP (Calc) | ~4.7 (High Lipophilicity) |

Reactivity Hierarchy (Chemo-selectivity)

The molecule contains three halogen atoms with distinct electronic environments, allowing for sequential functionalization:

-

2-Bromo (Ring A): Most reactive towards oxidative addition (Pd⁰). Ideal for Suzuki/Buchwald couplings or forming Grignard reagents.

-

4-Fluoro (Ring B): Activated for SₙAr (Nucleophilic Aromatic Substitution) if strong electron-withdrawing groups are introduced, but generally stable under standard coupling conditions.

-

3-Chloro (Ring B): Least reactive; typically remains intact to provide lipophilic bulk in the final drug candidate.

Synthetic Pathways: Causality & Logic

To synthesize this compound with high regiochemical fidelity, Friedel-Crafts acylation is generally discouraged due to the directing ambiguity of 1-chloro-2-fluorobenzene. Instead, an Organometallic Addition-Oxidation strategy is the gold standard for self-validating purity.

Pathway A: The Grignard Addition-Oxidation Route (Recommended)

This route guarantees the correct isomer by establishing the C-C bond between pre-functionalized rings.

Step 1: Grignard Formation

-

Precursor: 4-Bromo-2-chloro-1-fluorobenzene (commercial) is converted to the Grignard reagent.

-

Reagent: Mg turnings, I₂ (initiator), THF (anhydrous).

-

Logic: We use the Ring B precursor as the nucleophile because 2-bromobenzaldehyde (Ring A electrophile) is readily available and avoids self-coupling issues common with ortho-substituted Grignards.

Step 2: Nucleophilic Addition

-

Electrophile: 2-Bromobenzaldehyde.

-

Reaction: The Grignard attacks the aldehyde carbonyl to form the secondary alcohol (carbinol).

-

Critical Control: Temperature must be kept < 0°C to prevent halogen scramble or over-alkylation.

Step 3: Jones Oxidation

-

Reagent: CrO₃/H₂SO₄ (Jones Reagent) or PCC/DCM.

-

Outcome: Converts the carbinol to the target benzophenone.

-

Why: Jones oxidation is rapid and tolerates the halogen array without affecting the aromatic rings.

Visualization of Synthetic Logic

Caption: Regioselective synthesis via Grignard addition followed by oxidation, avoiding isomer mixtures common in Friedel-Crafts.

Detailed Experimental Protocol

Phase 1: Preparation of (2-Bromophenyl)(3-chloro-4-fluorophenyl)methanol

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask under N₂ atmosphere.

-

Activation: Add Mg turnings (1.2 eq) and a crystal of Iodine. Heat gently until purple vapor appears.

-

Grignard Formation: Add 4-bromo-2-chloro-1-fluorobenzene (1.0 eq) in anhydrous THF dropwise. Maintain reflux for 1 hour until Mg is consumed.

-

Addition: Cool to 0°C. Add 2-bromobenzaldehyde (0.95 eq) in THF dropwise over 30 mins.

-

Quench: Stir at RT for 2 hours. Quench with sat. NH₄Cl.

-

Workup: Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

QC Check: ¹H NMR should show a singlet/doublet carbinol proton ~6.0 ppm.

Phase 2: Oxidation to Benzophenone

-

Reaction: Dissolve the crude carbinol in Acetone (0.2 M).

-

Oxidation: Add Jones Reagent (2.5 M CrO₃ in H₂SO₄) dropwise at 0°C until an orange color persists.

-

Completion: Stir for 15 mins. Add Isopropanol to quench excess oxidant (color turns green).

-

Purification: Filter through a Celite pad. Concentrate filtrate.

-

Crystallization: Recrystallize from Ethanol/Hexane to yield off-white crystals.

-

Validation:

-

IR: Strong C=O stretch at ~1660 cm⁻¹.[2]

-

MS: M+ peak at 313/315 (characteristic Br isotope pattern).

-

Applications in Drug Development[4]

A. Precursor for NK-3 Receptor Antagonists

Research (e.g., Talnetant analogs) utilizes the 3-chloro-4-fluorophenyl motif to enhance metabolic stability against P450 oxidation, while the benzophenone core serves as a linker.

-

Mechanism: The 2-bromo group allows for the introduction of solubilizing tails (e.g., piperazines) via Buchwald-Hartwig amination.

B. Divergent Synthesis of Fused Heterocyclics

The ortho-bromo substituent is a "tether" for intramolecular cyclization.

-

Xanthone Synthesis:

-

Reaction with hydroxides allows intramolecular SₙAr displacing the 2-Br (or via Ullmann ether synthesis) to form 2-chloro-3-fluoroxanthone .

-

-

Fluorenone Synthesis:

-

Pd-catalyzed intramolecular direct arylation can fuse the rings to form substituted fluorenones, used in organic electronics and antivirals.

-

Divergent Pathway Visualization

Caption: The 2-bromo "handle" enables divergence into three distinct pharmacological classes.

Safety & Handling (MSDS Summary)

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Warning: Halogenated benzophenones can be photo-sensitizers. Avoid exposure to strong UV light during storage.

-

-

Storage: Store at 2-8°C under inert gas (Argon). Moisture sensitive (if unpurified).

-

Disposal: Halogenated waste stream. Do not mix with acid waste (potential for HF/HBr evolution if hydrolyzed under extreme conditions).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24723094: 4-Bromo-4'-chloro-3'-fluorobenzophenone (Isomer Analog). Retrieved from [Link]

-

Google Patents. US8871761B2: NK-3 receptor selective antagonist compounds.[3] (Demonstrates the utility of 2-bromophenyl and 3-chloro-4-fluorophenyl substructures). Retrieved from

Sources

- 1. 1540199-39-0|1-(6-Bromo-3-chloro-2-fluorophenyl)ethanone|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US8871761B2 - NK-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders - Google Patents [patents.google.com]

The Benzophenone Scaffold: Synthetic Strategies and Medicinal Discovery

[1]

Executive Summary

This technical guide addresses the rational design, synthesis, and validation of novel benzophenone derivatives. While historically utilized as UV filters, the benzophenone diaryl ketone pharmacophore has emerged as a "privileged structure" in modern drug discovery, exhibiting potent activity as tubulin polymerization inhibitors, HIV reverse transcriptase inhibitors, and anti-angiogenic agents. This document provides a roadmap for medicinal chemists to navigate the transition from structural conception to validated bioactive lead.

The Privileged Scaffold: Pharmacophore Analysis

The benzophenone moiety functions as a versatile linker, positioning two aromatic domains in a non-planar conformation (approximate dihedral angle of 45–55°). This geometry mimics the twisted conformation of several biaryl natural products (e.g., combretastatins), allowing for high-affinity binding to hydrophobic pockets in enzymes and receptors.

Key Biological Targets

-

Tubulin Polymerization Inhibition: Analogs bearing 3,4,5-trimethoxy substitution patterns (mimicking colchicine) bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and inducing apoptosis in multidrug-resistant cancer lines.

-

HIV-1 Reverse Transcriptase (NNRTIs): Benzophenones act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) by binding to an allosteric hydrophobic pocket, locking the enzyme in an inactive conformation.

-

Angiogenesis Inhibition: Recent derivatives have shown efficacy in down-regulating VEGF expression, targeting the tumor microenvironment.[1]

Rational Design Strategy (SAR)

Discovery of novel derivatives requires moving beyond random screening. The design process must integrate electronic tuning and steric positioning.

Electronic and Steric Vectors[3]

-

A-Ring (The Anchor): Often requires electron-rich substitution (e.g., -OMe, -OH) to mimic natural ligands. The 3,4,5-trimethoxy motif is a validated pharmacophore for cytotoxicity.

-

Linker (The Carbonyl): The

hybridized carbonyl carbon accepts hydrogen bonds from receptor backbones (e.g., Lys101 in HIV-RT). Replacing this with bioisosteres (oximes, hydrazones) often alters metabolic stability but can retain binding affinity. -

B-Ring (The Variable): The primary site for diversity. Introduction of lipophilic electron-withdrawing groups (e.g., -Cl, -CF3) at the meta or para positions often enhances metabolic stability and membrane permeability.

Figure 1: Structural Activity Relationship (SAR) logic for benzophenone optimization.

Synthetic Architectures

Two primary pathways dominate the synthesis of benzophenones: the classical Friedel-Crafts acylation and the modern Palladium-catalyzed carbonylative coupling.

Comparative Methodology

| Feature | Method A: Friedel-Crafts Acylation | Method B: Pd-Catalyzed Carbonylative Coupling |

| Mechanism | Electrophilic Aromatic Substitution (SEAr) | Transition Metal Cross-Coupling |

| Reagents | Acid Chloride + Arene + Lewis Acid ( | Aryl Halide + Boronic Acid + CO Source |

| Substrate Scope | Limited to electron-rich arenes (A-Ring). Fails with strong EWGs. | Broad. Tolerates sensitive functional groups and EWGs. |

| Atom Economy | Moderate (Stoichiometric Lewis Acid waste) | High (Catalytic cycle) |

| Application | Large-scale manufacturing of simple cores. | Discovery Chemistry / Library Generation |

Detailed Experimental Protocol

Protocol: Palladium-Catalyzed Carbonylative Cross-Coupling using Chloroform as a CO Surrogate.

Rationale: In a discovery setting, handling toxic CO gas cylinders is hazardous and requires specialized autoclaves. Using chloroform (

Materials

-

Aryl Iodide (Electrophile): 1.0 mmol (e.g., 4-iodoanisole)

-

Aryl Boronic Acid (Nucleophile): 1.5 mmol (e.g., phenylboronic acid)

-

Catalyst:

(2 mol%) -

Ligand:

(triphenylphosphine) or Xantphos (4 mol%) -

CO Source: Chloroform (

) (3.0 equiv) -

Base:

or -

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology

-

Catalyst Pre-activation: In a dry Schlenk tube equipped with a magnetic stir bar, charge

(4.5 mg, 0.02 mmol) and -

Substrate Addition: Add the aryl iodide (1.0 mmol), aryl boronic acid (1.5 mmol), and inorganic base (

, 3.0 mmol) to the reaction vessel. -

CO Generation Initiation: Add Chloroform (

, 3.0 mmol) via syringe.-

Mechanistic Note: Under basic conditions at elevated temperatures,

undergoes

-

-

Reaction: Seal the tube efficiently (Teflon screw cap). Heat the mixture to 80–100 °C for 12–16 hours.

-

Safety: Ensure the vessel is rated for mild pressure build-up.

-

-

Work-up: Cool the reaction to room temperature. Quench by adding water (10 mL) and extract with Ethyl Acetate (

mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validating Quality Control

-

TLC Monitoring: The disappearance of the aryl iodide starting material is the primary endpoint.

-

Infrared (IR) Spectroscopy: Appearance of a strong signal at ~1650–1660

confirms the formation of the diaryl ketone carbonyl. -

NMR Verification:

NMR should show a characteristic signal at

Figure 2: Catalytic cycle for the Palladium-catalyzed carbonylative cross-coupling.

References

-

Zhang, S., et al. (2016).[2] "The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors." RSC Advances, 6, 48686-48697. Link

-

Sharma, P., Rohilla, S., & Jain, N. (2017).[3] "Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source."[3][4] The Journal of Organic Chemistry, 82(2), 1105–1113.[3] Link

-

Wyatt, P. G., et al. (1995). "Benzophenone Derivatives: A Novel Series of Potent and Selective Inhibitors of Human Immunodeficiency Virus Type 1 Reverse Transcriptase."[5] Journal of Medicinal Chemistry, 38(10), 1657–1665. Link

-

Wu, X., et al. (2024). "Synthesis and bioactivity investigation of benzophenone and its derivatives." RSC Advances, 14, 20345-20355. Link

Sources

- 1. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Halogenated Benzophenone Scaffolds: Synthetic Strategies and Pharmacological Versatility

[1]

Executive Summary

The benzophenone (diphenyl ketone) scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for a diverse array of therapeutics ranging from non-nucleoside reverse transcriptase inhibitors (NNRTIs) to microtubule-destabilizing anticancer agents.[1][2] This guide focuses specifically on halogenated benzophenone derivatives , analyzing how strategic halogen substitution (F, Cl, Br, I) modulates lipophilicity, metabolic stability, and target binding affinity through sigma-hole interactions (halogen bonding). We provide a technical roadmap for the synthesis, structure-activity relationship (SAR) optimization, and biological evaluation of these compounds.

The Medicinal Chemistry of the Halogenated Core[1][4]

The Benzophenone Pharmacophore

The benzophenone moiety consists of two phenyl rings linked by a carbonyl group. This "butterfly-like" conformation allows the molecule to adopt non-planar geometries, essential for fitting into hydrophobic pockets in enzymes like HIV-1 Reverse Transcriptase (RT) or structural proteins like tubulin.

The "Halogen Advantage"

Introducing halogens into the benzophenone scaffold is not merely about adding bulk; it is a calculated electronic and steric maneuver.

-

Metabolic Blockade: Substitution at the para-position (C4/C4') with Fluorine (F) is a classic strategy to block cytochrome P450-mediated hydroxylation, significantly extending half-life (

). -

Halogen Bonding (σ-hole): Unlike hydrogen bonds, heavy halogens (Cl, Br, I) possess a region of positive electrostatic potential on the extension of the C-X bond, known as the "sigma hole." This allows them to act as Lewis acids, forming directional interactions with backbone carbonyl oxygens or nucleophilic residues in the target protein.

-

Lipophilicity Modulation: Halogenation increases logP, facilitating membrane permeability. However, over-halogenation can lead to poor solubility; a balance is typically struck with mono- or di-substitution.

Therapeutic Applications & SAR Analysis

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Benzophenones have emerged as potent next-generation NNRTIs, effective against wild-type and drug-resistant HIV-1 strains (e.g., K103N, Y181C mutations).[3][4]

-

Key Compound: GW678248 (and related analogs like GW4511).

-

Mechanism: These compounds bind to the allosteric NNRTI binding pocket (NNIBP).[5][6] The benzophenone core acts as a hinge, while halogen substituents (often at the 4-position) interact with hydrophobic residues (e.g., Tyr188, Trp229).

-

SAR Insight:

-

Para-substitution (e.g., -Cl, -F, or -CN) on the B-ring is critical for potency.

-

A 4-sulfonamide or 4-halogen group often establishes key water-mediated or direct hydrogen/halogen bonds.

-

Anticancer Agents: Microtubule Destabilization

Halogenated benzophenones, structurally related to Combretastatin A-4 and Phenstatin , target the colchicine-binding site of tubulin.

-

Mechanism: They inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis.

-

SAR Insight:

-

An ortho-amino group (2-NH2) combined with a para-halogen or methoxy group enhances binding affinity.

-

The spatial arrangement of the two phenyl rings, dictated by the carbonyl linker, mimics the cis-stilbene geometry of combretastatin but is chemically more stable (no cis-trans isomerization).

-

Visualization: SAR & Synthetic Logic

Diagram 1: Structure-Activity Relationship (SAR) Map

This diagram illustrates the impact of functional group placement on the benzophenone core for biological activity.

Caption: SAR mapping of the benzophenone scaffold showing critical substitution sites for anticancer and anti-HIV activity.

Diagram 2: Synthetic Pathways

Comparison of the two primary methods for generating halogenated benzophenones: Friedel-Crafts Acylation vs. Organometallic Coupling.

Caption: Contrast between classical Friedel-Crafts and modern Pd-catalyzed routes for scaffold synthesis.

Detailed Experimental Protocol